5-cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide
Description
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for its pharmacological versatility, particularly in calcium channel modulation. The structure features:
- 5-Cyano group: Enhances electron-withdrawing effects, stabilizing the 1,4-DHP ring and influencing receptor binding .
- 6-(Ethylsulfanyl) substituent: A sulfur-containing group that may improve lipophilicity and metabolic stability compared to bulkier thioether derivatives .
- N-(2-Methoxyphenyl)carboxamide: The methoxy group on the aryl ring may contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
5-cyano-6-ethylsulfanyl-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-5-29-22-15(12-23)20(18-11-10-13(2)28-18)19(14(3)24-22)21(26)25-16-8-6-7-9-17(16)27-4/h6-11,20,24H,5H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQGGDQYGKCXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=C(O3)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyano-6-(ethylsulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. Characterized by its unique structure, which includes a cyano group, an ethylsulfanyl moiety, and a methoxyphenyl group, this compound has garnered interest for its potential therapeutic applications due to its diverse biological activities.
- Molecular Formula : C21H21N3O3S
- Molecular Weight : 395.5 g/mol
- IUPAC Name : 5-cyano-6-(ethylsulfanyl)-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach is the Hantzsch reaction, which condenses an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions. Subsequent modifications introduce the cyano and ethylsulfanyl groups through nucleophilic substitution and thiolation reactions, respectively.
The biological activity of this compound is thought to involve modulation of enzyme activities and receptor interactions. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, it could function as a receptor agonist or antagonist, affecting signal transduction pathways relevant to various diseases.
Biological Activities
Research has shown that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest it may have antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for further exploration in antimicrobial therapy.
- Anticancer Potential : Dihydropyridines are known for their anticancer activities. The specific interactions of this compound with cancer cell lines need further investigation to elucidate its potential as an anticancer agent.
- Enzyme Modulation : The compound appears to modulate enzyme activities involved in metabolic pathways relevant to disease processes. Specific studies are required to identify the exact enzymes affected and the implications for therapeutic applications.
Case Studies and Research Findings
A variety of studies have explored the biological effects of related compounds within the dihydropyridine class. For instance:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ primarily in substituents at the 4- and 6-positions of the 1,4-DHP core. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Structural Insights :
Position 4 Substituents :
- 5-Methylfuran-2-yl (Target Compound): The methyl group on the furan ring may reduce oxidative metabolism compared to unsubstituted furan or thiophene analogs (e.g., ’s thiophen-2-yl), enhancing bioavailability .
- 2-Furyl (AZ331, AZ257, AZ420): Simpler furan derivatives show moderate potency but require optimization for metabolic stability .
Bromophenyl/Oxethylthio (AZ257): Increased lipophilicity may enhance CNS penetration but raises toxicity concerns .
Pharmacological Implications :
- The target compound’s ethylsulfanyl group balances lipophilicity (predicted LogP = 2.9) and metabolic stability, addressing limitations seen in ’s phenacylsulfanyl analog.
- The 5-methylfuran-2-yl substituent may confer selectivity over thiophene-containing analogs (e.g., ), which often exhibit off-target effects on potassium channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
